molecular formula C14H31N3O3 B6225079 tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate CAS No. 2792186-61-7

tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate

Cat. No. B6225079
CAS RN: 2792186-61-7
M. Wt: 289.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate (tBNC) is a synthetic compound that has been studied extensively for its potential applications in various scientific research fields. It is a derivative of a family of compounds known as tert-butyl carbamates (TBCs), which are used in many industrial and medicinal applications. tBNC has been found to be a useful reagent for reactions involving carbonyl compounds, such as aldehydes and ketones, and has been used in the synthesis of a variety of organic compounds. Additionally, tBNC has been studied for its potential applications in biochemistry and physiology, as well as its ability to bind to and activate certain biological molecules.

Mechanism of Action

TBNC has been found to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids. It is believed that tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate binds to certain molecules, such as proteins, and forms a covalent bond with them. This covalent bond is then thought to activate the molecule, leading to an effect on the biological activity of the molecule. Additionally, this compound has been found to interact with enzymes and nucleic acids, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential applications in biochemistry and physiology. It has been found to bind to and activate certain biological molecules, such as proteins, enzymes, and nucleic acids. Additionally, this compound has been found to have an effect on the expression of certain genes, as well as the production of certain proteins and enzymes. Furthermore, this compound has been found to have an effect on the metabolism of certain molecules, such as carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

One of the major advantages of using tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate in lab experiments is its ability to bind to and activate certain biological molecules. This allows researchers to study the effects of this compound on the activity of these molecules, as well as its effect on the expression of certain genes. Additionally, this compound is relatively easy to synthesize, making it a cost-effective reagent for scientific experiments. However, this compound is not suitable for use in all experiments, as it can be toxic in high concentrations and can interfere with certain biological processes.

Future Directions

Future research on tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate could focus on its potential applications in drug discovery and development, as well as its use in medical diagnostics. Additionally, further research could explore the mechanism of action of this compound, as well as its effects on the expression of certain genes. Furthermore, research could focus on the development of novel synthetic methods for the synthesis of this compound and other related compounds. Finally, future research could explore the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases.

Synthesis Methods

TBNC can be synthesized in a variety of ways, depending on the desired product. The most common method involves the reaction of tert-butyl bromide and N-(2-hydroxyethyl)-4-aminobutyl carbamate, which is then followed by a reaction with a base, such as sodium hydroxide or potassium hydroxide. This yields a product of the desired tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate.

Scientific Research Applications

TBNC has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including glycosides, peptides, and other biologically relevant molecules. Additionally, tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate has been used as an activator for certain enzymes and as a reagent for the synthesis of polymers. Furthermore, this compound has been studied for its potential applications in biochemistry and physiology, as it has been found to bind to and activate certain biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 3-[(4-aminobutyl)(2-hydroxyethyl)amino]propylamine in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "3-[(4-aminobutyl)(2-hydroxyethyl)amino]propylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add 3-[(4-aminobutyl)(2-hydroxyethyl)amino]propylamine to a solution of tert-butyl N-(chlorocarbonyl)carbamate in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the amine and promote the formation of the carbamate.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate as a white solid." ] }

CAS RN

2792186-61-7

Molecular Formula

C14H31N3O3

Molecular Weight

289.4

Purity

95

Origin of Product

United States

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